N4-Acetyl-2'-O-methyl-cytidine
Overview
Description
N4-Acetyl-2’-O-methyl-cytidine is a chemically modified nucleoside derived from cytidine. This compound is characterized by the presence of an acetyl group at the nitrogen-4 position and a methyl group at the 2’-oxygen position of the ribose sugar. It is a post-transcriptional modification found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification plays a crucial role in stabilizing RNA structures and enhancing their functional properties .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
N4-Acetyl-2’-O-methyl-cytidine interacts with various enzymes, proteins, and other biomolecules. It has been found in the tRNA and 5S rRNA of Archaea thermophiles and increases RNA rigidity and stability through stronger complimentary base pairing with the purine nucleoside guanosine .
Cellular Effects
N4-Acetyl-2’-O-methyl-cytidine plays a significant role in cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes stability and translation, possibly by safeguarding cognate codon-anticodon interaction .
Molecular Mechanism
The mechanism of action of N4-Acetyl-2’-O-methyl-cytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is catalyzed by the known dual acetyltransferase NAT10 .
Metabolic Pathways
N4-Acetyl-2’-O-methyl-cytidine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Acetyl-2’-O-methyl-cytidine typically involves the acetylation of cytidine followed by methylation. The process begins with the protection of the hydroxyl groups of cytidine, followed by selective acetylation at the nitrogen-4 position using acetic anhydride. The protected intermediate is then subjected to methylation at the 2’-oxygen position using methyl iodide in the presence of a base such as sodium hydride. Finally, the protecting groups are removed to yield N4-Acetyl-2’-O-methyl-cytidine .
Industrial Production Methods: Industrial production of N4-Acetyl-2’-O-methyl-cytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: N4-Acetyl-2’-O-methyl-cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted nucleosides .
Scientific Research Applications
N4-Acetyl-2’-O-methyl-cytidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Biology: The compound is involved in the study of RNA modifications and their role in gene expression regulation.
Comparison with Similar Compounds
N4-Acetyl-2’-O-methyl-cytidine can be compared with other similar compounds such as:
N4-Acetylcytidine: Lacks the 2’-O-methyl group, resulting in different RNA stabilization properties.
N6-Acetyladenosine: Another acetylated nucleoside with distinct biological functions.
N4,2’-O-Dimethylcytidine: Contains dual methylation, providing unique RNA stabilization characteristics
N4-Acetyl-2’-O-methyl-cytidine stands out due to its dual modification, which offers enhanced RNA stability and functional versatility compared to its analogs.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-6(17)13-8-3-4-15(12(19)14-8)11-10(20-2)9(18)7(5-16)21-11/h3-4,7,9-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t7-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDFBLGNJUNSCC-QCNRFFRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447815 | |
Record name | Ac-2'-OMe-C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113886-71-8 | |
Record name | N4-Acetyl-2′-O-methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113886-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ac-2'-OMe-C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.